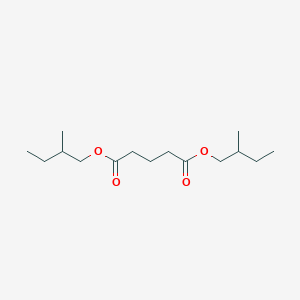
Bis(2-methylbutyl) pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbutyl) pentanedioate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of pentanedioic acid (also known as glutaric acid) with 2-methylbutanol. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylbutyl) pentanedioate typically involves the esterification reaction between pentanedioic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pentanedioic acid+2(2-methylbutanol)→Bis(2-methylbutyl) pentanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of bio-based resources, such as biomass-derived 2-methylbutanol, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl) pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentanedioic acid and 2-methylbutanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and 2-methylbutanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Another alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanedioic acid and 2-methylbutanol.
Reduction: Pentanediol and 2-methylbutanol.
Transesterification: A different ester and 2-methylbutanol.
Scientific Research Applications
Bis(2-methylbutyl) pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential use in bio-based materials and as a component in biodegradable polymers.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of bis(2-methylbutyl) pentanedioate largely depends on its application. In organic synthesis, it acts as a reactant or solvent, facilitating various chemical reactions. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site.
Comparison with Similar Compounds
Similar Compounds
Bis(3-methylbutyl) pentanedioate: Similar structure but with a different alkyl group.
Bis(2-methylbutyl) itaconate: Similar ester but derived from itaconic acid instead of pentanedioic acid.
Uniqueness
Bis(2-methylbutyl) pentanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its use of 2-methylbutanol as an alcohol component makes it different from other esters that use straight-chain alcohols. This structural uniqueness can influence its reactivity and applications in various fields.
Properties
CAS No. |
6624-69-7 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
bis(2-methylbutyl) pentanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-12(3)10-18-14(16)8-7-9-15(17)19-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
KCMGCXMWIATDCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)CCCC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















